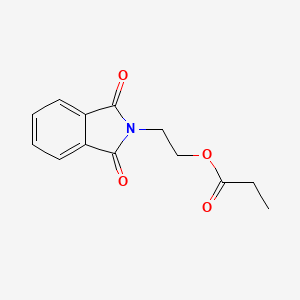![molecular formula C17H11Cl2FN2O3S B12130003 2-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-fluorophenyl)ethanone](/img/structure/B12130003.png)
2-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-fluorophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a fascinating fusion of organic and heterocyclic chemistry. Its systematic name might be a mouthful, but let’s break it down. The molecular formula is C17H11Cl2FN2O3S
- Structure : It consists of a central ethanone (ketone) group attached to a 4-fluorophenyl ring and a 1,3,4-oxadiazole ring. The oxadiazole ring contains a sulfur atom and a dichlorophenoxy-methyl group.
- Purpose : Researchers have explored its potential applications in various fields due to its intriguing structure.
準備方法
Synthetic Routes::
- Oxadiazole Formation :
- The oxadiazole ring can be synthesized by cyclization of an appropriate hydrazide with a carboxylic acid derivative.
- Reaction conditions typically involve heating the reactants in a suitable solvent.
- Phenyl Ketone Addition :
- The 4-fluorophenyl ketone group is introduced via nucleophilic addition.
- Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) are used.
- Solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) facilitate the reaction.
- While industrial-scale production methods are proprietary, they likely involve efficient and scalable synthetic routes.
化学反応の分析
- Oxidation : The ketone group can undergo oxidation to form a carboxylic acid.
- Reduction : Reduction of the oxadiazole ring might yield a corresponding hydrazide.
- Substitution : The phenyl ring can undergo halogenation or other substitution reactions.
- Common Reagents : Sodium hydride (NaH), potassium carbonate (K2CO3), and various halogens.
- Major Products : Oxidized forms, substituted derivatives, and hydrazide analogs.
科学的研究の応用
- Medicine : Investigated for potential antimicrobial, anti-inflammatory, or antitumor properties.
- Chemistry : Used as a building block in organic synthesis.
- Industry : May find applications in materials science or agrochemicals.
作用機序
- Targets : It likely interacts with specific enzymes or receptors due to its unique structure.
- Pathways : Further research is needed to elucidate its precise mode of action.
類似化合物との比較
- Uniqueness : Its combination of oxadiazole, ketone, and phenyl moieties sets it apart.
- Similar Compounds : Other oxadiazoles, ketones, and phenyl-substituted compounds.
特性
分子式 |
C17H11Cl2FN2O3S |
|---|---|
分子量 |
413.2 g/mol |
IUPAC名 |
2-[[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C17H11Cl2FN2O3S/c18-11-3-6-15(13(19)7-11)24-8-16-21-22-17(25-16)26-9-14(23)10-1-4-12(20)5-2-10/h1-7H,8-9H2 |
InChIキー |
XOYJDCSUICOTBY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)CSC2=NN=C(O2)COC3=C(C=C(C=C3)Cl)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129925.png)
![12-{[(4-Fluorophenyl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B12129926.png)
![2-(5-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12129928.png)
![(2Z)-2-(3-ethoxy-4-propoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12129931.png)



![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-({[4-(pentyloxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12129962.png)
![3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(3-methylphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12129969.png)
![(E)-N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(4-methoxy-phenyl)-acrylamide](/img/structure/B12129976.png)

![4-[2-(7H-purin-6-ylamino)ethyl]benzenesulfonamide](/img/structure/B12129986.png)
![3-(2-Fluorophenyl)-5-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12129987.png)
![{[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}indoline](/img/structure/B12129995.png)
